molecular formula C22H44NO8P B1670576 1,2-Diheptanoyl-sn-glycero-3-phosphocholine CAS No. 39036-04-9

1,2-Diheptanoyl-sn-glycero-3-phosphocholine

Cat. No. B1670576
CAS RN: 39036-04-9
M. Wt: 481.6 g/mol
InChI Key: RBFSPQDASPEAID-HXUWFJFHSA-N
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Description

1,2-Diheptanoyl-sn-glycero-3-phosphocholine, also known as DHPC, is a synthetic phosphatidylcholine . It contains the short-chain (7:0) heptanoic acid at the sn-1 and sn-2 positions . It is commonly used in the formation of lipid bilayers and mixed micelles .


Molecular Structure Analysis

The empirical formula of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine is C22H44NO8P . Its molecular weight is 481.56 . The SMILES string representation of its structure is CCCCCC(=O)OCC@@H(=O)OCCN(C)C)OC(=O)CCCCCC .


Physical And Chemical Properties Analysis

DHPC is not readily oxidized and is stable over a wide pH range (4-10) . It forms micelles rather than bilayers when dispersed in water . The critical micelle concentration (CMC) of DHPC is 1.4mM . It shows a broad size distribution depending on the NaCl concentration of suspension .

Scientific Research Applications

Enhancing Glycan Separation

Phospholipids, including 1,2-dihexanoyl-sn-glycero-3-phosphocholine, are utilized as additives in capillary electrophoresis to enhance the separation of glycans derived from different proteins. This application demonstrates the role of phospholipids in improving separation efficiency and resolution in analytical chemistry, particularly in the context of glycan analysis from biological samples (Luo, Archer-Hartmann, & Holland, 2010).

Structural Biology Studies

Bicelles formed by mixtures including 1,2-dihexanoyl-sn-glycero-3-phosphocholine are widely used for spectroscopic studies of membrane-bound peptides and for the structural refinement of soluble protein structures. This research highlights the importance of phospholipid mixtures in providing a model environment for studying the structure and dynamics of biologically relevant macromolecules (Wu et al., 2010).

Investigating Phase Behavior and Kinetics

The phase behavior and kinetics of lipid mixtures, including 1,2-dihexanoyl-sn-glycero-3-phosphocholine, under various conditions such as temperature and pressure, are critical for understanding the structure and dynamics of biomolecules in bicellar environments. This application is vital for high-pressure NMR studies and for exploring the interaction of proteins with lipid bilayers (Jeworrek, Uelner, & Winter, 2011).

Microfluidics and Fluid Steering

Phospholipid preparations, including 1,2-dihexanoyl-sn-glycero-3-phosphocholine, are utilized for fluid steering and separation in microfluidics. This research showcases the role of phospholipids in developing microfluidic devices for biological characterization and analytical separations, offering insights into their application in lab-on-a-chip technologies (Wu, Langan, Durney, & Holland, 2012).

properties

IUPAC Name

[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFSPQDASPEAID-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959876
Record name 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diheptanoyl-sn-glycero-3-phosphocholine

CAS RN

39036-04-9
Record name 1,2-Diheptanoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39036-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diheptanoyllecithin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039036049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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